molecular formula C16H17BrN2O5S B268791 5-bromo-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)-2-furamide

5-bromo-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)-2-furamide

Cat. No. B268791
M. Wt: 429.3 g/mol
InChI Key: BSHNJQBRRJLGEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)-2-furamide, also known as TAK-659, is a small molecule inhibitor that has been developed by Takeda Pharmaceuticals for the treatment of various types of cancer. This compound has shown promising results in preclinical studies and is currently in Phase I clinical trials for the treatment of B-cell malignancies and solid tumors.

Mechanism of Action

5-bromo-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)-2-furamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the signaling pathways that regulate B-cell development and function. By inhibiting BTK, this compound disrupts the survival and proliferation of cancer cells, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have potent antitumor activity in preclinical models of cancer, with minimal toxicity to normal cells. The compound has also been shown to inhibit the activation of downstream signaling pathways, such as AKT and ERK, which are involved in cell survival and proliferation. In addition, this compound has been shown to enhance the activity of immune cells, such as natural killer cells and T cells, which play a critical role in the immune response against cancer.

Advantages and Limitations for Lab Experiments

5-bromo-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)-2-furamide has several advantages for use in lab experiments. Firstly, the compound has high potency and selectivity for BTK, which allows for precise targeting of cancer cells. Secondly, this compound has shown good pharmacokinetic properties, with high oral bioavailability and a long half-life. However, there are also limitations to the use of this compound in lab experiments, including the need for specialized equipment and expertise for its synthesis and handling.

Future Directions

There are several potential future directions for the development of 5-bromo-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)-2-furamide as an anticancer agent. Firstly, the compound could be tested in combination with other targeted therapies or immunotherapies, to further enhance its antitumor activity. Secondly, this compound could be tested in additional types of cancer, such as breast cancer and lung cancer, to evaluate its efficacy in different tumor types. Finally, the pharmacokinetic properties of this compound could be further optimized to improve its clinical efficacy and reduce toxicity.

Synthesis Methods

The synthesis of 5-bromo-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)-2-furamide involves multiple steps, starting from commercially available starting materials. The key step in the synthesis is the introduction of the sulfonyl group, which is achieved through a nucleophilic substitution reaction. The final compound is obtained through a series of purification steps, including column chromatography and recrystallization.

Scientific Research Applications

5-bromo-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)-2-furamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. The compound has been shown to inhibit the growth and proliferation of cancer cells, as well as induce cell death through apoptosis. In addition, this compound has been shown to have synergistic effects when combined with other anticancer agents, such as rituximab and venetoclax.

properties

Molecular Formula

C16H17BrN2O5S

Molecular Weight

429.3 g/mol

IUPAC Name

5-bromo-N-[4-(oxolan-2-ylmethylsulfamoyl)phenyl]furan-2-carboxamide

InChI

InChI=1S/C16H17BrN2O5S/c17-15-8-7-14(24-15)16(20)19-11-3-5-13(6-4-11)25(21,22)18-10-12-2-1-9-23-12/h3-8,12,18H,1-2,9-10H2,(H,19,20)

InChI Key

BSHNJQBRRJLGEV-UHFFFAOYSA-N

SMILES

C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)Br

Canonical SMILES

C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)Br

Origin of Product

United States

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